molecular formula C16H23FN2O B5403140 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane

1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane

Cat. No.: B5403140
M. Wt: 278.36 g/mol
InChI Key: PESXFBRAFQHGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of certain receptors in the brain, leading to increased activity of these receptors and a subsequent increase in neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the study of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane. One area of interest is the development of new drugs based on its structure. Another potential direction is the study of its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane involves a series of chemical reactions. One of the most commonly used methods is the reaction between 4-fluorobenzaldehyde and tetrahydrofuran in the presence of sodium borohydride to obtain 4-(tetrahydrofuran-3-ylmethyl)benzyl alcohol. This intermediate is then reacted with 1,4-dibromobutane in the presence of potassium carbonate to obtain the final product.

Scientific Research Applications

1-(4-fluorophenyl)-4-(tetrahydro-3-furanylmethyl)-1,4-diazepane has been studied for its potential applications in various fields of science. One area of interest is its potential use as a ligand for the development of new drugs. It has been shown to exhibit affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders such as anxiety and depression.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(oxolan-3-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c17-15-2-4-16(5-3-15)19-8-1-7-18(9-10-19)12-14-6-11-20-13-14/h2-5,14H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXFBRAFQHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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